REACTION_SMILES
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[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[c:7]1[cH:8][c:9]([CH2:10][OH:11])[cH:12][cH:13][cH:14]1.[K+:16].[K+:22].[Mn:17](=[O:18])([O-:19])(=[O:20])=[O:21].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[OH-:15].[OH2:29]>>[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[c:7]1[cH:8][c:9]([C:10](=[O:11])[OH:18])[cH:12][cH:13][cH:14]1
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Name
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CC(C)(C)C(=O)c1cccc(CO)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)c1cccc(CO)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Mn](=O)(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(=O)c1cccc(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |